1-[(2-fluorophenyl)methyl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-amine
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Overview
Description
1-[(2-fluorophenyl)methyl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a fluorophenyl group and a methoxymethyl furan group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the methoxymethyl furan group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the Methoxymethyl Furan Group: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. This may include binding to receptors or enzymes, leading to modulation of their activity. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chlorophenyl)methyl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-amine
- 1-[(2-bromophenyl)methyl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-amine
Uniqueness
1-[(2-fluorophenyl)methyl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-amine is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c1-23-14-18-9-8-17(24-18)11-21-16-6-4-10-22(13-16)12-15-5-2-3-7-19(15)20/h2-3,5,7-9,16,21H,4,6,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBXNXKIBGJVDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)CNC2CCCN(C2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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